molecular formula C17H16N2O2 B7492010 N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide

N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide

Cat. No. B7492010
M. Wt: 280.32 g/mol
InChI Key: QKOFHAGXWLPMGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is a chemical compound that belongs to the quinoline family. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound exhibits various pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide involves the inhibition of various enzymes and signaling pathways. It inhibits the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that mediate inflammation. It also inhibits the activity of topoisomerase II, which is essential for DNA replication and repair. Furthermore, it modulates the activity of various signaling pathways such as NF-κB and MAPK, which are involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide exhibits various biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play a crucial role in the pathogenesis of various inflammatory diseases. It also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Furthermore, it shows antimicrobial activity against various bacterial and fungal strains by disrupting the cell membrane and inhibiting the synthesis of essential macromolecules.

Advantages and Limitations for Lab Experiments

N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has several advantages for lab experiments. It exhibits potent pharmacological activity at low concentrations, making it an attractive candidate for drug development. It is also relatively easy to synthesize, and the reaction conditions can be optimized to improve the yield of the product. However, there are also some limitations to its use in lab experiments. It has poor solubility in water, which can make it challenging to administer in vivo. Additionally, it exhibits cytotoxicity at high concentrations, which can limit its therapeutic potential.

Future Directions

There are several future directions for the study of N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide. One potential area of research is the development of analogs with improved pharmacological properties. Another direction is the investigation of its potential applications in the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, its potential as an antimicrobial agent for the treatment of bacterial and fungal infections can also be explored. Overall, the study of N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide holds great promise for the development of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide involves the reaction between 2-methylbenzamide and 2-chloro-3,4-dihydroquinolin-4-one in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.

Scientific Research Applications

N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also shows promising antitumor activity by inducing apoptosis in cancer cells. Furthermore, it has been reported to possess antimicrobial activity against various bacterial and fungal strains.

properties

IUPAC Name

N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-11-6-2-4-8-14(11)19-17(21)13-10-16(20)18-15-9-5-3-7-12(13)15/h2-9,13H,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOFHAGXWLPMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CC(=O)NC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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